molecular formula C23H32ClN3O+2 B1254889 Acrichine

Acrichine

Cat. No. B1254889
M. Wt: 402 g/mol
InChI Key: GPKJTRJOBQGKQK-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

An acridine derivative formerly widely used as an antimalarial but superseded by chloroquine in recent years. It has also been used as an anthelmintic and in the treatment of giardiasis and malignant effusions. It is used in cell biological experiments as an inhibitor of phospholipase A2.

Scientific Research Applications

Anticancer Properties

Acrichine, known for its chemotherapeutic applications, has been a focus of scientific research due to its ability to intercalate into DNA and inhibit enzymes like topoisomerase and telomerase. Studies have explored various acridine derivatives, including acrichine, for their potential in cancer treatment. These research efforts have contributed to the development of anticancer agents based on acridine and its derivatives, with in vivo and in vitro studies supporting their effectiveness against cancer cells (Galdino-Pitta et al., 2013). Similarly, Denny (2002) emphasizes the long history of acridine derivatives as bioactives, particularly highlighting their emerging role in anticancer drug development due to their DNA intercalating capacity (Denny, 2002).

Analytical Chemistry Applications

Acrichine has also found applications in analytical chemistry. Grigoryan et al. (1997) investigated the fluorometric reaction of acrichine with hexachloroantimonic acid, demonstrating its potential for the extraction-fluorometry determination of nanogram amounts of antimony(v) (Grigoryan et al., 1997).

Impact on Bioavailability of Drugs

In the context of enhancing drug bioavailability, experiments have evaluated the role of acrids (such as acrichine) in Ayurvedic medicine. These studies suggest that acrids like acrichine can increase the bioavailability of certain drugs by promoting rapid absorption or protecting the drug from metabolism in the liver (Atal et al., 1981).

Antimicrobial and Antiphage Activities

Research on acrichine's antimicrobial and antiphage activities has been conducted, particularly in the context of staphylococcus phages. Studies by Shraer and Ratgauz (1975) demonstrated the nonspecific influence of acrichine on the lytic cycle of staphylococcus phages, indicating its potential utility in investigating transduction phenomena (Shraer & Ratgauz, 1975).

properties

Product Name

Acrichine

Molecular Formula

C23H32ClN3O+2

Molecular Weight

402 g/mol

IUPAC Name

4-[(6-chloro-2-methoxyacridin-10-ium-9-yl)amino]pentyl-diethylazanium

InChI

InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)/p+2

InChI Key

GPKJTRJOBQGKQK-UHFFFAOYSA-P

Canonical SMILES

CC[NH+](CC)CCCC(C)NC1=C2C=C(C=CC2=[NH+]C3=C1C=CC(=C3)Cl)OC

synonyms

Acrichine
Atabrine
Atebrin
Dihydrochloride, Quinacrine
Dimesylate, Quinacrine
Hydrochloride, Quinacrine
Mepacrine
Monoacetate, Quinacrine
Monohydrochloride, Quinacrine
Monomesylate, Quinacrine
Quinacrine
Quinacrine Dihydrochloride
Quinacrine Dihydrochloride, Dihydrate
Quinacrine Dihyrochloride, (R)-Isomer
Quinacrine Dihyrochloride, (S)-Isomer
Quinacrine Dimesylate
Quinacrine Hydrochloride
Quinacrine Monoacetate
Quinacrine Monohydrochloride
Quinacrine Monomesylate
Quinacrine, (+-)-Isomer
Quinacrine, (R)-Isomer
Quinacrine, (S)-Isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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